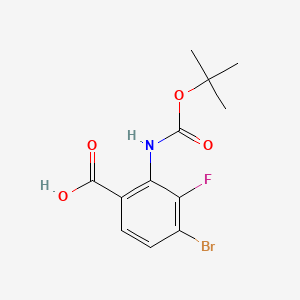
4-Bromo-2-((tert-butoxycarbonyl)amino)-3-fluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobenzoic acid is an organic compound with the molecular formula C12H14BrNO4 It is a derivative of benzoic acid, featuring bromine, fluorine, and a tert-butoxycarbonyl (Boc) protected amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobenzoic acid typically involves multiple steps:
Fluorination: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amination and Boc Protection: The amino group is introduced through a nucleophilic substitution reaction, followed by protection with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can be used in Suzuki-Miyaura and other palladium-catalyzed coupling reactions to form biaryl intermediates.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane (DCM).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and boronic acids in the presence of bases like potassium carbonate (K2CO3).
Major Products Formed
Substitution: Formation of azido or alkoxy derivatives.
Deprotection: Free amine derivative.
Coupling: Biaryl compounds with various functional groups.
Applications De Recherche Scientifique
4-bromo-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobenzoic acid has several applications in scientific research:
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-bromo-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobenzoic acid depends on its specific application
Covalent Bond Formation: Reacting with nucleophilic sites on enzymes or receptors.
Non-Covalent Interactions: Engaging in hydrogen bonding, van der Waals forces, and π-π interactions with biological macromolecules.
These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromo-2-fluorobenzoic acid: Lacks the Boc-protected amino group, making it less versatile for certain synthetic applications.
2-amino-4-bromo-3-fluorobenzoic acid: Contains a free amino group, which can be more reactive but less stable than the Boc-protected version.
4-bromo-2-{[(tert-butoxy)carbonyl]amino}benzoic acid:
Uniqueness
4-bromo-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobenzoic acid is unique due to the combination of bromine, fluorine, and a Boc-protected amino group. This combination provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and a versatile tool in scientific research.
Propriétés
Formule moléculaire |
C12H13BrFNO4 |
|---|---|
Poids moléculaire |
334.14 g/mol |
Nom IUPAC |
4-bromo-3-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C12H13BrFNO4/c1-12(2,3)19-11(18)15-9-6(10(16)17)4-5-7(13)8(9)14/h4-5H,1-3H3,(H,15,18)(H,16,17) |
Clé InChI |
HTKYAYMNDFYSSO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1F)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


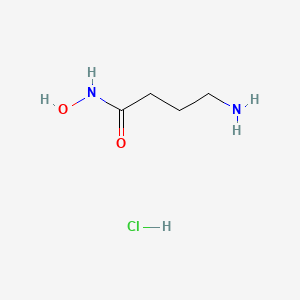
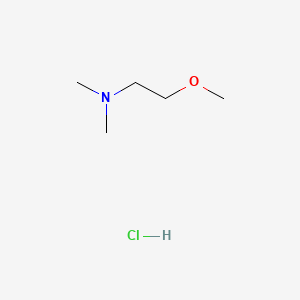
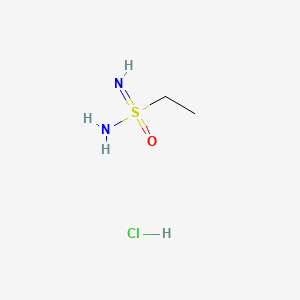
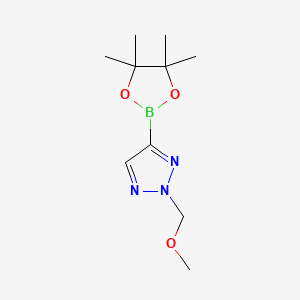
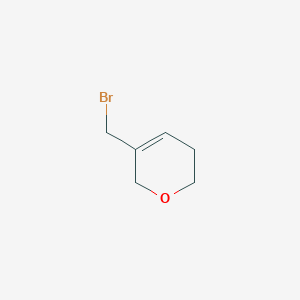

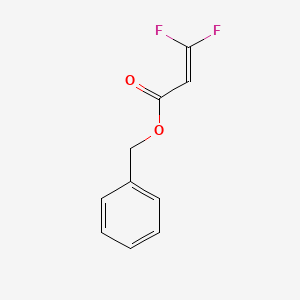
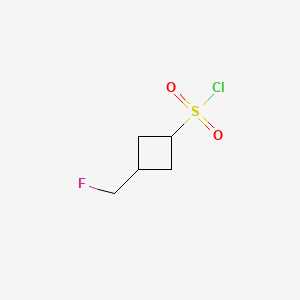
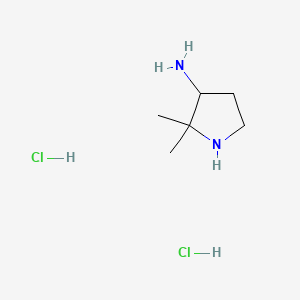
![8-Methoxy-5-azaspiro[3.4]octane](/img/structure/B13493593.png)
![N-(2-aminoethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13493597.png)
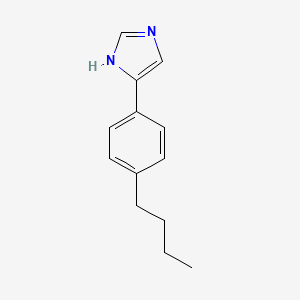
![Methyl 2-(aminomethyl)imidazo[1,2-a]pyridine-5-carboxylate dihydrochloride](/img/structure/B13493602.png)
![1-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13493617.png)
